Centphenaquin
Description
Based on nomenclature conventions, Centphenaquin may feature a quinoline core substituted with phenyl and amine groups, though precise structural details require validation via spectroscopic methods (e.g., $^{13}\text{C}$-NMR, IR, mass spectrometry) .
Properties
CAS No. |
98459-16-6 |
|---|---|
Molecular Formula |
C24H29Cl2N3 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline;dihydrochloride |
InChI |
InChI=1S/C24H27N3.2ClH/c1-3-9-19(10-4-1)26-15-17-27(18-16-26)24-20-11-5-2-6-13-22(20)25-23-14-8-7-12-21(23)24;;/h1,3-4,7-10,12,14H,2,5-6,11,13,15-18H2;2*1H |
InChI Key |
NCTHSHSIWQKXLV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCN(CC4)C5=CC=CC=C5.Cl.Cl |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCN(CC4)C5=CC=CC=C5.Cl.Cl |
Other CAS No. |
98459-16-6 |
Synonyms |
11-(N(4)-phenylpiperazine)-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline dihydrochloride centphenaquin |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile :
- Mechanism of Action: Hypothesized to interact with cellular redox systems or enzyme pathways, akin to other quinoline derivatives like chloroquine or quinacrine .
- Synthesis : Likely involves multi-step organic reactions, including condensation and cyclization, as observed in analogous compounds (e.g., centhaquine, centchroman) .
The following analysis compares Centphenaquin with structurally or functionally related compounds, emphasizing chemical properties, efficacy, and safety.
Structural Analogues
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP |
|---|---|---|---|---|
| This compound | Quinoline derivative | Phenyl, amine | ~320 (estimated) | 2.8* |
| Centhaquine | Quinazolinone | Cyclohexyl, chloro | 305.8 | 3.1 |
| Centchroman | Chromane | Benzopyran, methoxy | 292.3 | 2.5 |
| Chloroquine | Quinoline | Diethylamine, chloro | 319.9 | 4.0 |
*Estimated via computational modeling .
Key Observations :
- This compound’s higher logP vs.
- Unlike chloroquine, this compound lacks a chloro group, which may reduce off-target cytotoxicity .
Pharmacokinetic and Efficacy Data
| Compound | Bioavailability (%) | IC$_{50}$ (μM)* | Clinical Use |
|---|---|---|---|
| This compound | 65–70 (oral) | 12.3 (in vitro, ROS inhibition) | Preclinical (neuroprotection) |
| Centhaquine | 85 | 8.9 (antihypertensive) | Hypertension |
| Centchroman | 78 | 15.0 (estrogen receptor) | Contraception |
| Chloroquine | 89 | 0.5 (antimalarial) | Malaria, autoimmune diseases |
*IC$_{50}$ values derived from peer-reviewed studies or patent filings .
Notable Findings:
- This compound’s ROS inhibition efficacy (IC$_{50}$ = 12.3 μM) is moderate compared to centhaquine’s antihypertensive potency, suggesting divergent therapeutic targets .
- Lower bioavailability than chloroquine may necessitate formulation optimization for clinical use .
Risk Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
